(Rac)-Tovinontrine: A Technical Guide to its Mechanism of Action in Cardiovascular Disease
(Rac)-Tovinontrine: A Technical Guide to its Mechanism of Action in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Tovinontrine (also known as CRD-750 and formerly as IMR-687) is an investigational, orally administered small molecule being developed for the treatment of heart failure. It is a potent and highly selective inhibitor of phosphodiesterase-9 (PDE9). The primary mechanism of action of Tovinontrine in cardiovascular disease is the enhancement of the natriuretic peptide signaling pathway through the inhibition of cyclic guanosine monophosphate (cGMP) degradation. This document provides an in-depth technical overview of the mechanism of action, preclinical evidence, and clinical development of (Rac)-Tovinontrine for cardiovascular disease, with a focus on heart failure.
Core Mechanism of Action: PDE9 Inhibition
Tovinontrine's therapeutic potential in heart failure stems from its selective inhibition of PDE9. PDE9 is an enzyme that specifically hydrolyzes cGMP, a critical second messenger in cardiovascular homeostasis. In patients with heart failure, PDE9 expression and activity are significantly upregulated in the myocardium, leading to increased cGMP degradation and disruption of the protective natriuretic peptide signaling (NPS) pathway.
By inhibiting PDE9, Tovinontrine increases the intracellular concentration of cGMP in cardiomyocytes. This amplifies the downstream effects of the NPS pathway, which is activated by natriuretic peptides (such as atrial natriuretic peptide [ANP] and B-type natriuretic peptide [BNP]). The intended consequences of enhanced cGMP signaling in the heart include vasodilation, reduction of cardiac hypertrophy and fibrosis, and improved lusitropy (myocardial relaxation).
In Vitro Potency and Selectivity
Quantitative analysis of Tovinontrine's inhibitory activity demonstrates its high potency for PDE9 and selectivity over other phosphodiesterase isoforms.
| Target | IC50 (nM) | Fold Selectivity vs. PDE9A1 |
| PDE9A1 | 8.19 | - |
| PDE9A2 | 9.99 | ~0.8x |
| PDE1A3 | 88,400 | >10,800x |
| PDE1B | 8,480 | >1,000x |
| PDE1C | 12,200 | >1,400x |
| PDE5A2 | 81,900 | >10,000x |
| Data from a study on IMR-687 (Tovinontrine) in the context of sickle cell disease.[1] |
Signaling Pathway
The mechanism of action of Tovinontrine is centered on the potentiation of the natriuretic peptide-cGMP signaling cascade within cardiomyocytes.
Preclinical Evidence in Heart Failure Models
Preclinical studies have demonstrated the potential of Tovinontrine in animal models of heart failure with preserved ejection fraction (HFpEF).
Summary of Preclinical Findings
In three distinct mouse models of HFpEF, Tovinontrine was shown to be effective for both the prevention and treatment of cardiac hypertrophy and renal dysfunction.[2]
| Parameter | Observation |
| Cardiomyocyte Size | Reduced median size of cardiomyocytes.[2] |
| Natriuretic Peptide Levels | Lowered plasma B-type and atrial natriuretic peptide levels.[2] |
| Renal Function | Improved markers of renal dysfunction.[2] |
| Hemodynamics | No significant change in heart rate or blood pressure. |
Specific quantitative data from these preclinical studies have not been publicly disclosed.
Representative Experimental Protocol: Murine HFpEF Model
While the exact protocols for the Tovinontrine preclinical studies are not publicly available, a representative methodology based on common practices in the field is outlined below.
Clinical Development Program
Tovinontrine is currently in Phase 2 clinical development for both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).
Overview of Phase 2 Clinical Trials
| Trial Name | Condition | Status | Primary Endpoint | Duration |
| CYCLE-1-REF | HFrEF | Recruiting | Change in NT-proBNP from baseline to Week 12. | 12 Weeks |
| CYCLE-2-PEF | HFpEF | Completed | Change in NT-proBNP from baseline to Week 12. | 12 Weeks |
| CARDINAL-HF (CRD-740) | HFrEF | Completed | Change in plasma cGMP from baseline to Week 4. | 12 Weeks |
CRD-740 is another PDE9 inhibitor from Cardurion Pharmaceuticals. The positive results from CARDINAL-HF provide proof-of-concept for this mechanism of action.
Clinical Trial Protocol: CYCLE-1-REF and CYCLE-2-PEF
The following provides a generalized protocol for the ongoing Phase 2 trials of Tovinontrine.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Key Inclusion Criteria:
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Adult patients (≥18 years) with a diagnosis of chronic heart failure (NYHA Class II-III) for at least 6 months.
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For HFrEF (CYCLE-1-REF): Left ventricular ejection fraction (LVEF) ≤ 40%.
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For HFpEF (CYCLE-2-PEF): LVEF > 40%.
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Elevated NT-proBNP levels at screening:
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HFrEF: ≥600 pg/mL (≥1000 pg/mL for patients with atrial fibrillation).
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HFpEF: ≥300 pg/mL (≥500 pg/mL for patients with atrial fibrillation).
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Stable, optimized guideline-directed medical therapy for at least 4 weeks prior to screening.
Key Exclusion Criteria:
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Recent heart failure exacerbation requiring hospitalization or IV diuretics within 60 days of screening.
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Acute coronary syndrome, stroke, or major cardiovascular surgery within 60 days of screening.
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Severe valvular disease, active myocarditis, or hypertrophic cardiomyopathy.
Treatment Arms:
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Tovinontrine (oral tablets, various doses).
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Placebo (oral tablets).
Assessments:
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Primary Outcome: Percent change in plasma NT-proBNP from baseline to Week 12.
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Secondary Outcomes:
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Safety and tolerability.
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Change in plasma and urine cGMP levels.
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Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score.
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Change in NYHA functional class.
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Conclusion and Future Directions
(Rac)-Tovinontrine represents a novel therapeutic approach for the treatment of heart failure by targeting the underlying pathophysiology of natriuretic peptide signaling deficiency. Its high potency and selectivity for PDE9, combined with promising preclinical data, provide a strong rationale for its continued clinical development. The ongoing Phase 2 CYCLE trials are critical for establishing the clinical proof-of-concept for Tovinontrine in both HFrEF and HFpEF. The results of these trials, particularly the primary endpoint of NT-proBNP reduction, will be instrumental in determining the future trajectory of this compound in the management of cardiovascular disease. Further studies will also be required to elucidate the long-term effects on cardiac structure and function, as well as on clinical outcomes such as hospitalization and mortality.
References
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imara to Report Data Demonstrating the Potential of Tovinontrine (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
